4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with tert-butyl, dimethylamino, and furan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe dimethylamino group can be introduced via nucleophilic substitution reactions, while the furan-2-yl group is typically added through a coupling reaction, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring may participate in electron transfer reactions. The compound’s effects are mediated through pathways involving receptor binding and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N,N-dimethylaniline: Similar structure but lacks the furan-2-yl group.
N,N-Dimethyl-4-(2-methyl-2-propanyl)aniline: Similar structure but lacks the benzamide core.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a phenol group instead of a benzamide core.
Uniqueness
4-tert-Butyl-N-{[4-(dimethylamino)phenyl]methyl}-N-[(furan-2-yl)methyl]benzamide is unique due to the presence of both the furan-2-yl and benzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,3)21-12-10-20(11-13-21)24(28)27(18-23-7-6-16-29-23)17-19-8-14-22(15-9-19)26(4)5/h6-16H,17-18H2,1-5H3 |
InChI Key |
UXZNZQHGHALCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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